

# Spectroscopic Profile of Cinnoline-4-carboxylic Acid: A Technical Guide

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## Compound of Interest

Compound Name: Cinnoline-4-carboxylic acid

Cat. No.: B1346944

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This technical guide provides a comprehensive overview of the spectroscopic data for **Cinnoline-4-carboxylic acid**, tailored for researchers, scientists, and professionals in drug development. The document presents available and predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside detailed experimental protocols and visual representations of key chemical information.

## Molecular Structure and Overview

**Cinnoline-4-carboxylic acid** is a heterocyclic organic compound with the molecular formula  $C_9H_6N_2O_2$  and a molecular weight of 174.16 g/mol [\[1\]](#)[\[2\]](#)[\[3\]](#) Its structure, featuring a cinnoline core with a carboxylic acid substituent at the 4-position, is of interest in medicinal chemistry. Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Caption: Molecular structure of **Cinnoline-4-carboxylic acid** with atom numbering.

## Spectroscopic Data

The following sections summarize the expected and reported spectroscopic data for **Cinnoline-4-carboxylic acid**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise, experimentally verified NMR data for **Cinnoline-4-carboxylic acid** is not widely available in public literature. However, based on the known chemical shifts of cinnoline and

related derivatives, a predicted spectrum can be outlined.

Table 1: Predicted  $^1\text{H}$  NMR Data

Proton	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity
H3	9.3 - 9.5	s
H5	8.4 - 8.6	d
H8	8.2 - 8.4	d
H6, H7	7.8 - 8.1	m
COOH	13.0 - 14.0	br s

Table 2: Predicted  $^{13}\text{C}$  NMR Data

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)
C=O	165 - 175
C4	145 - 155
C8a	140 - 150
C3	135 - 145
C4a	125 - 135
C6	125 - 135
C7	120 - 130
C8	120 - 130
C5	115 - 125

## Infrared (IR) Spectroscopy

The IR spectrum of **Cinnoline-4-carboxylic acid** is expected to show characteristic absorption bands for its functional groups.

Table 3: Predicted IR Absorption Data

Functional Group	Predicted Wavenumber (cm <sup>-1</sup> )	Intensity
O-H (Carboxylic acid)	2500 - 3300	Broad, Strong
C-H (Aromatic)	3000 - 3100	Medium
C=O (Carboxylic acid)	1680 - 1720	Strong
C=C, C=N (Aromatic)	1450 - 1600	Medium to Strong
C-O (Carboxylic acid)	1200 - 1300	Strong

## Mass Spectrometry (MS)

Mass spectrometry data for **Cinnoline-4-carboxylic acid** is available through prediction databases.[4] The primary fragmentation pathway is anticipated to involve the loss of the carboxylic acid group.

Table 4: Predicted Mass Spectrometry Data

Adduct	Predicted m/z
[M] <sup>+</sup>	174.04
[M+H] <sup>+</sup>	175.05
[M+Na] <sup>+</sup>	197.03
[M-H] <sup>-</sup>	173.04

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for **Cinnoline-4-carboxylic acid**, based on standard laboratory practices for similar compounds.

### NMR Spectroscopy Protocol

- Sample Preparation:

- Weigh approximately 10-20 mg of **Cinnoline-4-carboxylic acid**.
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>).
- Transfer the solution to a 5 mm NMR tube.
- <sup>1</sup>H NMR Acquisition:
  - Use a 400 MHz or higher NMR spectrometer.
  - Acquire the spectrum at room temperature.
  - Set the spectral width to cover a range of 0-16 ppm.
  - Use a sufficient number of scans to obtain a good signal-to-noise ratio.
  - Reference the spectrum to the residual solvent peak.
- <sup>13</sup>C NMR Acquisition:
  - Use a 100 MHz or higher NMR spectrometer.
  - Acquire the spectrum using a proton-decoupled pulse sequence.
  - Set the spectral width to cover a range of 0-200 ppm.
  - A longer acquisition time and a higher number of scans will be necessary due to the low natural abundance of <sup>13</sup>C.

## IR Spectroscopy Protocol

- Sample Preparation (KBr Pellet):
  - Grind a small amount (1-2 mg) of **Cinnoline-4-carboxylic acid** with approximately 100-200 mg of dry potassium bromide (KBr) powder.
  - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Data Acquisition:

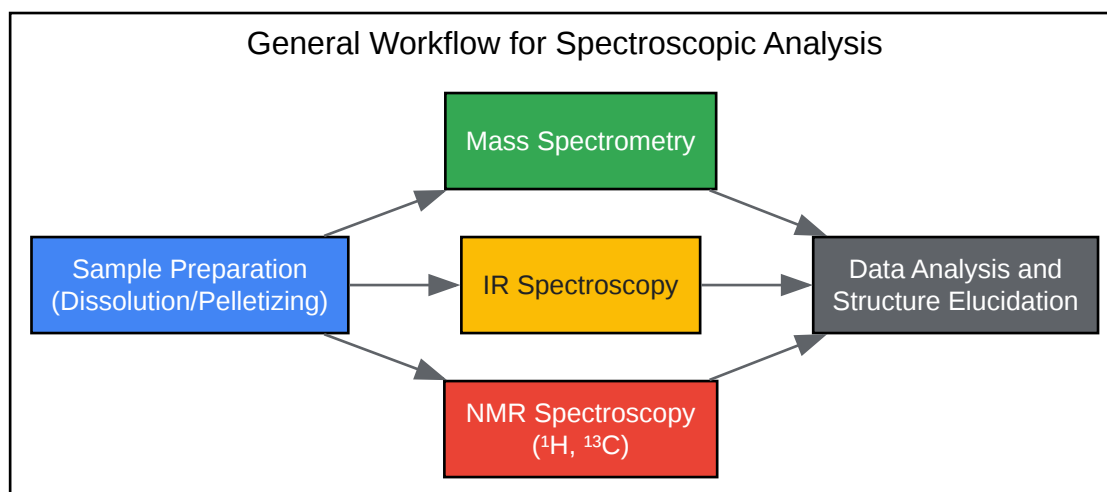
- Place the KBr pellet in the sample holder of an FTIR spectrometer.
- Record the spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .
- Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

## Mass Spectrometry Protocol

- Sample Preparation:
  - Prepare a dilute solution of **Cinnoline-4-carboxylic acid** in a suitable solvent (e.g., methanol or acetonitrile).
- Instrument Parameters (for ESI-MS):
  - Use a high-resolution mass spectrometer with an electrospray ionization (ESI) source.
  - Set the instrument to operate in both positive and negative ion modes to detect various adducts.
  - Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) for the compound.
  - Acquire the mass spectrum over a suitable  $m/z$  range (e.g., 50-500).

## Visualizations

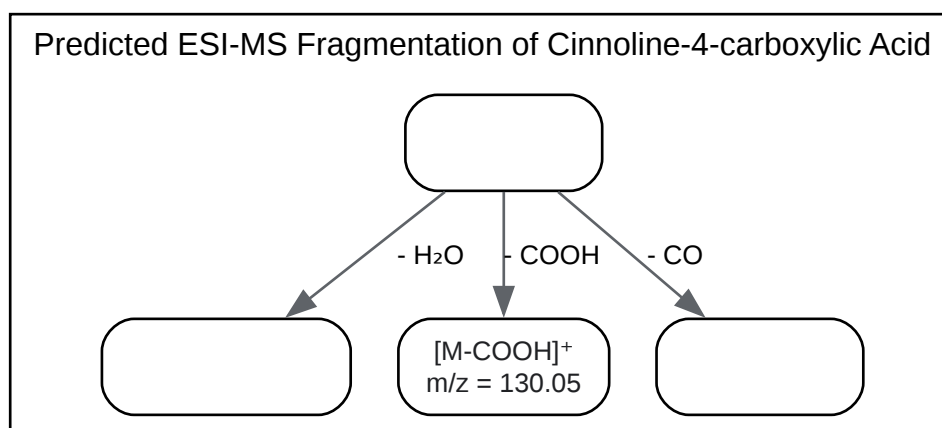
### Spectroscopic Analysis Workflow



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Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

## Predicted Mass Spectrometry Fragmentation



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Caption: Predicted fragmentation pathways for **Cinnoline-4-carboxylic acid** in ESI-MS.

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